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Abstract

AZ7550-d5 is the deuterated form of AZ7550, a pharmacologically active metabolite of the
third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib
(AZD9291). This technical guide provides a comprehensive overview of the chemical structure,
properties, and biological activities of AZ7550 and its deuterated analog. It includes a summary
of its inhibitory effects on Insulin-like Growth Factor-1 Receptor (IGF-1R) and its broader
context in cancer cell signaling. Detailed experimental methodologies for quantification and
cell-based assays are provided, alongside visual representations of relevant signaling
pathways to support further research and drug development efforts.

Introduction

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring
specific EGFR mutations. Its metabolism in humans leads to the formation of active
metabolites, including AZ7550.[1] AZ7550 itself exhibits significant biological activity, notably as
an inhibitor of IGF-1R.[2] The deuterated version, AZ7550-d5, serves as a stable isotope-
labeled internal standard, which is crucial for accurate pharmacokinetic studies and therapeutic
drug monitoring of related compounds like Dosimertinib, a deuterated analog of Osimertinib.[3]
Understanding the chemical and pharmacological profile of AZ7550 and its deuterated form is
essential for optimizing cancer therapies and developing novel therapeutic strategies.
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Chemical Structure and Properties

AZ7550 is the N-desmethyl metabolite of Osimertinib.[4] The deuteration in AZ7550-d5
enhances its utility in mass spectrometry-based quantification by providing a distinct mass shift
without altering its chemical properties.

Table 1: Chemical and Physical Properties of AZ7550

Property Value Source

Molecular Formula C27H31N702 [5]

N-(4-methoxy-5-((4-(1-methyl-
1H-indol-3-yl)-2-

IUPAC Name pyrimidinyl)amino)-2-(methyl(2-  [5]
(methylamino)ethyl)amino)phe

nyl)acrylamide

CAS Number 1421373-99-0 [5]

AZ7550-d5 CAS Number 2719690-99-8 [6]

Note: The precise location of the five deuterium atoms in AZ7550-d5 is not publicly disclosed in
the reviewed literature.

Mechanism of Action and Biological Activity

AZ7550 is recognized as an inhibitor of IGF-1R with an ICso of 1.6 uM.[2] While it is a
metabolite of an EGFR inhibitor, its direct activity against EGFR has also been characterized,
showing a potency and selectivity profile broadly similar to its parent compound, Osimertinib.[2]

[7]

Inhibitory Activity

The inhibitory concentration (ICso) and growth inhibition (Glso) values of AZ7550 have been
determined in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of AZ7550
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Assay Type Cell Line Genotype ICs0 (NM) Glso (nM) Source
- Double
Inhibition H1975 45 19 [2][4]
Mutant (DM)
o Activating
Inhibition PC9 26 15 [21[4]

Mutant (AM)

Wild Type

Inhibition LoVo 786 - [2][4]
(WT)
Antiproliferati Wwild Type
Calu3 - 537 [2]
ve (WT)

Signaling Pathways

AZ7550's activity impacts two critical signaling pathways in cancer progression: the EGFR and
IGF-1R pathways. These pathways are known to have crosstalk, and their inhibition can lead to
reduced cell proliferation, survival, and metastasis.[3]

Diagram 1: Simplified EGFR Signaling Pathway. Max Width: 760px.
Diagram 2: Simplified IGF-1R Signaling Pathway. Max Width: 760px.
Experimental Protocols
Quantification of AZ7550 by UPLC-MS/MS

This protocol is adapted from validated methods for the quantification of Osimertinib and its
metabolites in biological matrices.[3]

UPLC-MS/MS Analysis

Chromatographic Separation I Mass Spectromet

Injection into par pe ry Dats
UPLC-MSIMS (C18 Column) etection uantification

Click to download full resolution via product page

Diagram 3: Experimental Workflow for AZ7550 Quantification. Max Width: 760px.
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Materials and Reagents:

AZ7550 and AZ7550-d5 reference standards

Acetonitrile (HPLC grade)

Formic acid (LC-MS grade)

Ammonium acetate (LC-MS grade)

Ultrapure water

Human plasma (K2zEDTA)

Instrumentation:

e UPLC system

e Tandem mass spectrometer

e Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.7 pm)
Procedure:

e Sample Preparation:

o

To 50 pL of plasma, add the internal standard (AZ7550-d5).

[¢]

Precipitate proteins by adding acetonitrile.

[e]

Vortex and centrifuge the samples.

[e]

Collect the supernatant for analysis.
e UPLC-MS/MS Conditions:
o Mobile Phase A: 0.1% formic acid and 10 mM ammonium acetate in water.

o Mobile Phase B: Acetonitrile.
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o Flow Rate: 0.4 mL/min.
o lonization Mode: Electrospray lonization (ESI) in positive mode.

o Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for AZ7550
and AZ7550-d5.

Cell Proliferation Assay (MTT Assay)

This is a general protocol to assess the effect of AZ7550 on cancer cell proliferation.

Materials:

Cancer cell line of interest (e.g., H1975, PC9)

o Complete cell culture medium

e AZ7550 stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

o Solubilization solution (e.g., DMSO or acidified isopropanol)

o 96-well plates

e Microplate reader

Procedure:

o Cell Seeding:
o Seed cells in a 96-well plate at a predetermined optimal density.
o Incubate overnight to allow for cell attachment.

e Compound Treatment:

o Prepare serial dilutions of AZ7550 in culture medium.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12403811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Replace the medium in the wells with the medium containing different concentrations of
AZ7550. Include a vehicle control (DMSO).

o Incubate for a specified period (e.g., 72 hours).

e MTT Addition and Incubation:

o Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form
formazan crystals.

e Solubilization and Measurement:
o Remove the medium and add the solubilization solution to dissolve the formazan crystals.

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle control.

o Determine the Glso value by plotting cell viability against the log of the compound
concentration.

Synthesis

Detailed synthetic protocols for AZ7550 and AZ7550-d5 are not readily available in the public
domain. The synthesis of such complex molecules typically involves multi-step organic
chemistry procedures. The synthesis of the parent compound, Osimertinib, has been described
and often involves coupling of a pyrimidine core with an indole moiety and subsequent
functional group manipulations.[9] The synthesis of AZ7550 would likely proceed through a
similar intermediate, omitting the final N-methylation step of the side chain. The introduction of
deuterium in AZ7550-d5 would require the use of deuterated starting materials or specific
deuteration reactions at the desired positions.

Conclusion
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AZ7550-d5, as the deuterated analog of the active Osimertinib metabolite AZ7550, is an
indispensable tool for pharmacokinetic and metabolic studies. AZ7550 itself displays potent
inhibitory activity against cancer cell lines through its action on the IGF-1R and EGFR signaling
pathways. The data and protocols presented in this guide offer a solid foundation for
researchers and drug development professionals to further investigate the therapeutic potential
of targeting these pathways and to utilize AZ7550-d5 in advancing cancer research. Further
studies are warranted to fully elucidate the precise location of deuteration in AZ7550-d5 and to
explore its full pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. agilent.com [agilent.com]

2. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from
Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

» 3. Development and validation of an LC-MS/MS method for quantification of Osimertinib and
its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage -
PubMed [pubmed.nchbi.nlm.nih.gov]

. pure.au.dk [pure.au.dk]
. researchgate.net [researchgate.net]
. medchemexpress.com [medchemexpress.com]

. researchgate.net [researchgate.net]

°
o8 ~ (o2} ol iy

. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai -
Translational Lung Cancer Research [tlcr.amegroups.org]

e 9. medchemexpress.com [medchemexpress.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to AZ7550-d5: Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403811#az7550-d5-chemical-structure-and-
properties]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12403811?utm_src=pdf-body
https://www.benchchem.com/product/b12403811?utm_src=pdf-body
https://www.benchchem.com/product/b12403811?utm_src=pdf-body
https://www.benchchem.com/product/b12403811?utm_src=pdf-custom-synthesis
https://www.agilent.com/cs/library/usermanuals/public/302011-12_Cell_Proliferation_Assay_Kit.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11078286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11078286/
https://pubmed.ncbi.nlm.nih.gov/39787847/
https://pubmed.ncbi.nlm.nih.gov/39787847/
https://pubmed.ncbi.nlm.nih.gov/39787847/
https://pure.au.dk/portal/en/publications/development-and-validation-of-an-lc-msms-method-for-quantificatio/
https://www.researchgate.net/publication/387733517_Development_and_validation_of_an_LC-MSMS_method_for_quantification_of_Osimertinib_and_its_two_metabolites_AZ7550_and_AZ5104_in_human_plasma_including_long-time_storage
https://www.medchemexpress.com/AZ7550.html
https://www.researchgate.net/publication/377656854_A_Validated_Assay_to_Quantify_Osimertinib_and_Its_Metabolites_AZ5104_and_AZ7550_from_Microsampled_Dried_Blood_Spots_and_Plasma
https://tlcr.amegroups.org/article/view/652/1405
https://tlcr.amegroups.org/article/view/652/1405
https://www.medchemexpress.com/AZ7550_hydrochloride.html
https://www.benchchem.com/product/b12403811#az7550-d5-chemical-structure-and-properties
https://www.benchchem.com/product/b12403811#az7550-d5-chemical-structure-and-properties
https://www.benchchem.com/product/b12403811#az7550-d5-chemical-structure-and-properties
https://www.benchchem.com/product/b12403811#az7550-d5-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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